N-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide
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Overview
Description
N-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. This compound features a pyrazole ring fused with a benzopyran structure, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the benzopyran moiety: This step involves the reaction of the pyrazole derivative with a benzopyran precursor, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final carboxamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or benzopyran rings are replaced by other groups using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide can be compared with other similar compounds, such as:
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a pyrazole ring and is studied for its kinase inhibitory activity.
Hydrazine-coupled pyrazole derivatives: These compounds are known for their antileishmanial and antimalarial activities.
5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide: This compound is evaluated for its potential as a CSF-1R PET tracer.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-8-12(7-15-17)16-14(18)11-6-10-4-2-3-5-13(10)19-9-11/h2-5,7-8,11H,6,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRXUNKBONKABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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